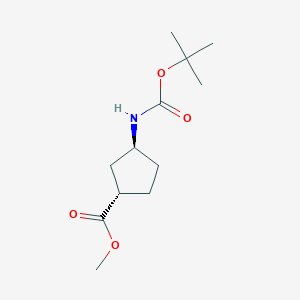

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester

Descripción general

Descripción

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester is a compound that features a cyclopentane ring with an amino group and a carboxylic acid ester. The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester typically involves the following steps:

Formation of the cyclopentane ring: This can be achieved through various cyclization reactions.

Introduction of the amino group: The amino group is introduced via amination reactions.

Protection of the amino group: The amino group is protected using the Boc group, which is introduced using tert-butoxycarbonyl chloride in the presence of a base.

Esterification: The carboxylic acid is esterified using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be used to enhance efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution reactions: The Boc group can be removed under acidic conditions, and the amino group can participate in nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting group.

Common Reagents and Conditions

Boc removal: Trifluoroacetic acid or heat can be used to remove the Boc group.

Ester hydrolysis: The ester group can be hydrolyzed using aqueous acid or base.

Major Products

Deprotected amine: Removal of the Boc group yields the free amine.

Carboxylic acid: Hydrolysis of the ester group yields the carboxylic acid.

Aplicaciones Científicas De Investigación

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions.

Medicine: It may be used in the development of pharmaceuticals, particularly those involving peptide synthesis.

Mecanismo De Acción

The mechanism of action of (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under specific conditions to reveal the free amine, which can then participate in further reactions .

Comparación Con Compuestos Similares

Similar Compounds

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid: Similar structure but without the ester group.

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester is unique due to its specific combination of a cyclopentane ring, an amino group protected by a Boc group, and a methyl ester. This combination makes it a versatile intermediate in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Actividad Biológica

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester, also known by its CAS number 329910-39-6, is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.3 g/mol

- CAS Number : 329910-39-6

Synthesis Overview

The synthesis of this compound typically involves the reaction of methyl (1S,3S)-3-aminocyclopentane-1-carboxylate hydrochloride with tert-butoxycarbonyl (Boc) anhydride in the presence of triethylamine. The reaction is conducted in dichloromethane at temperatures ranging from 0 to 20°C and yields a product that can be purified via column chromatography .

The biological activity of this compound is largely attributed to its structural features that resemble amino acids. Its carboxylic acid functionality is crucial for biological interactions, influencing various biochemical pathways.

Pharmacological Studies

Recent studies have evaluated the compound's effects on various biological systems:

- Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the carboxylic acid moiety enhances interaction with bacterial membranes, potentially leading to cell lysis .

- Analgesic Effects : A structure-activity relationship study indicated that derivatives of cyclopentane carboxylic acids can exhibit significant analgesic effects. These compounds may modulate pain pathways by acting on specific receptors involved in nociception .

- Antioxidant Properties : Research has shown that related compounds demonstrate antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .

Case Studies

Propiedades

IUPAC Name |

methyl (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMDDXYOHHJMT-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370351 | |

| Record name | ST50825900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329910-39-6 | |

| Record name | ST50825900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.